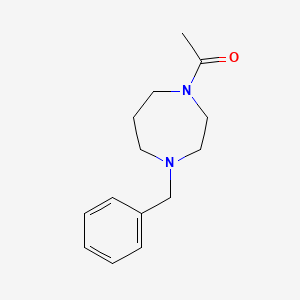amino}acetic acid CAS No. 194206-80-9](/img/structure/B1290363.png)
2-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid
Descripción general
Descripción
The compound "2-{(Tert-butoxy)carbonylamino}acetic acid" is a chemical that features a tert-butoxycarbonyl protective group, commonly used in organic synthesis to protect amines. The structure of this compound suggests that it is an amino acid derivative, which could be of interest in the development of pharmaceuticals or as a building block in peptide synthesis.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, a practical synthesis method for a dipeptide mimetic, which includes a tert-butoxycarbonyl group similar to the one in our compound of interest, has been developed. This method involves the regioselective functionalization of ring nitrogens and an amino group, as shown in the synthesis of an interleukin-1beta converting enzyme inhibitor . Another study presents the synthesis of a thiazolyl compound with a tert-butoxycarbonyl group, which was achieved using triethyl phosphate and optimized reaction conditions to yield a high product percentage . These methods could potentially be adapted for the synthesis of "2-{(Tert-butoxy)carbonylamino}acetic acid".
Molecular Structure Analysis
The molecular structure of compounds with tert-butoxycarbonyl groups is characterized by the presence of a bulky tert-butyl group attached to an oxygen atom, which is then connected to a carbonyl group. This protective group is commonly used due to its steric bulk, which shields the amine from unwanted reactions. The molecular structure of our compound would likely show similar steric hindrance, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Compounds with tert-butoxycarbonyl groups are typically involved in reactions where the protective group is either added to protect an amine or removed to unveil the amine for further reactions. The tert-butoxycarbonyl group is known for its stability under various conditions but can be removed under acidic conditions or by using certain reagents like trifluoroacetic acid. The specific reactivity of "2-{(Tert-butoxy)carbonylamino}acetic acid" would depend on the other functional groups present in the molecule and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxycarbonyl amino acids are influenced by the presence of the protective group. For example, the electron-withdrawing character of a tert-butylaminoxyl group has been shown to lower the pKa values of alpha-substituted acetic acids, indicating that the presence of such a group can significantly affect the acid-dissociation equilibria . This suggests that "2-{(Tert-butoxy)carbonylamino}acetic acid" would have unique acid-base properties compared to its unprotected counterpart. Additionally, the tert-butoxycarbonyl group could affect the solubility, boiling point, and melting point of the compound, as well as its chromatographic behavior.
Aplicaciones Científicas De Investigación
Polymorphic Forms and Molecular Conformation
The compound, referred to as the title compound in some literature, has been observed to crystallize in the monoclinic space group P2(1)/n in two polymorphic forms, with the α-aminoisobutyric acid (Aib) residues adopting conformations characteristic of α-helical and mixed 3(10)- and α-helical conformations. This observation indicates a significant conformational versatility, which may be relevant in the study of molecular structures and interactions. The helical handedness of the C-terminal residue is opposite to that of the N-terminal residue, and compound forms hydrogen-bonded parallel β-sheet-like tapes in an unusual packing for a protected dipeptide containing at least one α,α-disubstituted residue (Gebreslasie, Jacobsen, & Görbitz, 2011).
Selectivity in Removal of Protecting Groups
In peptide synthesis, the selectivity in the removal of the tert-butoxycarbonyl group is crucial. It has been noted that using trifluoroacetic acid in the presence of phenols can improve the selectivity of this process. This method also suppresses the alkylation of amino acid side chains, indicating its utility in the practical execution of partial deprotection in peptide synthesis (Bodanszky & Bodanszky, 2009).
Synthesis of Amino Acid Derivatives
The compound has been involved in the synthesis of various amino acid derivatives. For instance, its condensate forms with DM in alkali conditions, under optimized conditions, yielding a product with up to 86.8% effectiveness. This finding highlights the compound's role in the synthesis of complex molecules and its potential in the development of novel pharmaceuticals or biochemical compounds (Wang Yu-huan, 2009).
Synthesis of Polyacetylenes
The synthesis and polymerization of novel amino acid-derived acetylene monomers, such as N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, have been investigated. The study deals with the properties of the formed polymers, indicating the compound's relevance in material science and engineering, particularly in the development of new materials with specific optical or mechanical properties (Gao, Sanda, & Masuda, 2003).
Conformational Studies
The compound has been used in conformational studies of certain peptides. For instance, the tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester has been structurally characterized, revealing that the peptide chain adopts neither β nor γ turns and is linked trans to each other. Such studies are crucial in understanding the structure-function relationship in peptides and proteins (Ejsmont, Gajda, & Makowski, 2007).
The applications of 2-{(Tert-butoxy)carbonylamino}acetic acid in scientific research are diverse, ranging from its role in molecular conformation studies to its utility in the synthesis of complex molecules and materials. These applications underscore the compound's importance in various fields, including biochemistry, pharmaceuticals, and material science.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(2)6-12(7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNHXHMUBENMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629937 | |
| Record name | N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid | |
CAS RN |
194206-80-9 | |
| Record name | N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


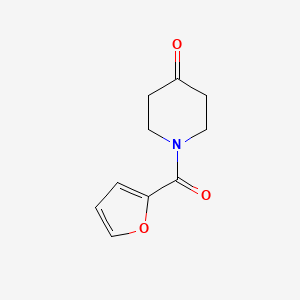
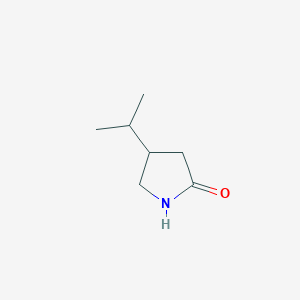
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)
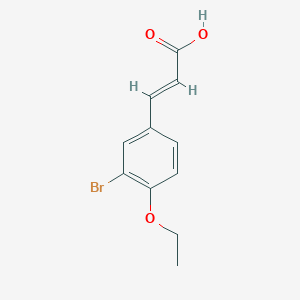
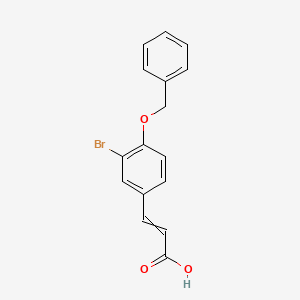
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

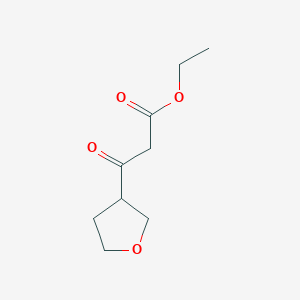
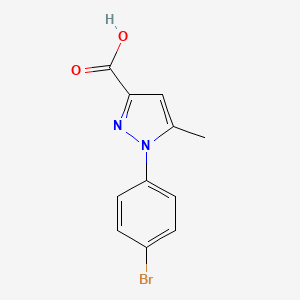
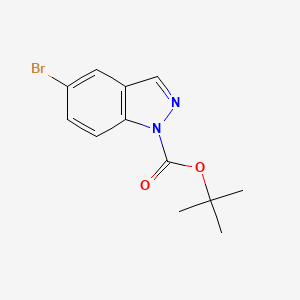
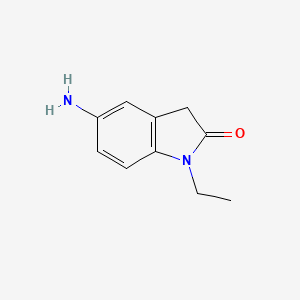
![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)
